Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023052
InChI: InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-4-6-13(7-5-12)17(18,19)20/h4-7,23H,8-11H2,1-3H3
SMILES:
Molecular Formula: C17H22F3NO3
Molecular Weight: 345.36 g/mol

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18023052

Molecular Formula: C17H22F3NO3

Molecular Weight: 345.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate -

Specification

Molecular Formula C17H22F3NO3
Molecular Weight 345.36 g/mol
IUPAC Name tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-4-6-13(7-5-12)17(18,19)20/h4-7,23H,8-11H2,1-3H3
Standard InChI Key AIJQBHZTPPIASA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) group and a 4-(trifluoromethyl)phenyl moiety. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the secondary amine, enhancing stability during synthetic transformations . Key structural attributes include:

  • Piperidine Core: A six-membered saturated ring with nitrogen at position 1.

  • 4-Substituents: Hydroxyl and 4-(trifluoromethyl)phenyl groups in a geminal configuration, creating steric and electronic effects that influence reactivity .

  • Boc Group: A bulky tert-butoxycarbonyl group that prevents undesired side reactions at the nitrogen atom .

The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)O) and InChIKey (AIJQBHZTPPIASA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Characteristics

  • Molecular Weight: 345.36 g/mol .

  • LogP: Estimated at ~3.9, indicating moderate lipophilicity due to the trifluoromethyl group .

  • Hydrogen Bonding: Three hydrogen bond acceptors (carbonyl oxygen, hydroxyl, and trifluoromethyl) and one donor (hydroxyl) .

  • Rotatable Bonds: Limited to one (the ester group), contributing to conformational rigidity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step sequences:

  • Piperidine Ring Formation: Cyclization of appropriate precursors, such as 4-piperidone derivatives, under reductive amination conditions .

  • Introduction of the 4-(Trifluoromethyl)phenyl Group: Nucleophilic addition of a Grignard or organolithium reagent to 4-piperidone, followed by oxidation or quenching to install the aryl moiety .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the amine .

A representative synthesis route is outlined below:

4-PiperidoneRMgX (Ar = 4-CF₃C₆H₄)4-Hydroxy-4-(4-CF₃C₆H₄)piperidineBoc₂OTert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate\text{4-Piperidone} \xrightarrow{\text{RMgX (Ar = 4-CF₃C₆H₄)}} \text{4-Hydroxy-4-(4-CF₃C₆H₄)piperidine} \xrightarrow{\text{Boc₂O}} \text{Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate}

Industrial-Scale Production

Industrial methods emphasize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance heat and mass transfer for exothermic Grignard reactions.

  • Catalytic Asymmetric Synthesis: Enantioselective routes using chiral catalysts to access stereochemically pure intermediates .

  • Purity Control: Chromatography or recrystallization achieves ≥95% purity, as specified by suppliers like AOBChem .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s Boc-protected amine and fluorinated aryl group make it valuable for constructing pharmacophores:

  • Neurological Agents: Piperidine derivatives are prevalent in serotonin and dopamine receptor modulators .

  • Anticancer Candidates: The trifluoromethyl group enhances metabolic stability and membrane permeability .

Case Study: Kinase Inhibitors

In a 2023 study, analogs of this compound demonstrated inhibitory activity against protein kinases involved in cancer proliferation (IC₅₀ = 0.2–5 µM) . Modifications to the piperidine scaffold improved selectivity over off-target enzymes .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundOrtho-Substituted Analog Trifluoromethoxy Analog
Molecular Weight345.36 g/mol345.36 g/mol361.4 g/mol
LogP3.94.14.3
Synthetic ComplexityModerateHighModerate
BioactivityKinase inhibitionAntidepressant potentialAntibacterial activity

The para-substituted trifluoromethyl group in the target compound enhances electronic withdrawal compared to ortho-substituted or trifluoromethoxy variants, influencing binding affinity .

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